(S,S)-Asenapine Maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

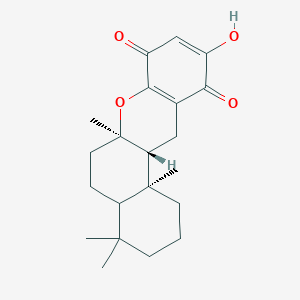

(S,S)-Asenapine Maleate is a chiral compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is a maleate salt form of asenapine, which is an atypical antipsychotic. The compound exhibits high affinity for various neurotransmitter receptors, contributing to its therapeutic effects.

Mechanism of Action

Target of Action

It’s common for drugs to interact with specific proteins or receptors in the body to exert their effects

Mode of Action

Generally, a drug’s mode of action involves its interaction with its targets, leading to changes in the function or structure of the target molecules . This can result in a variety of effects, depending on the nature of the drug and its targets .

Biochemical Pathways

Drugs often influence biochemical pathways by interacting with enzymes, receptors, or other proteins involved in these pathways . The downstream effects can include changes in cellular processes, physiological responses, or disease progression .

Pharmacokinetics

These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Typically, the effects of a drug at the molecular and cellular level can include changes in gene expression, protein function, or cellular processes .

Action Environment

Environmental factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-Asenapine Maleate involves several steps, starting from the appropriate chiral precursors. The key steps include:

Chiral Resolution: The separation of the desired enantiomer from a racemic mixture.

Formation of Asenapine: This involves the cyclization of the intermediate compounds under controlled conditions.

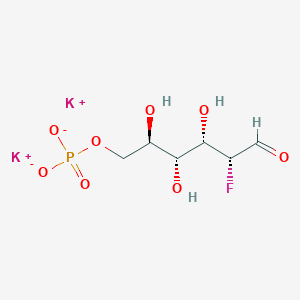

Salt Formation: The final step involves the reaction of asenapine with maleic acid to form the maleate salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: (S,S)-Asenapine Maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

Scientific Research Applications

(S,S)-Asenapine Maleate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of chiral resolution and stereochemistry.

Biology: The compound is studied for its interactions with neurotransmitter receptors and its effects on cellular signaling pathways.

Medicine: Research focuses on its therapeutic potential in treating psychiatric disorders and its pharmacokinetics and pharmacodynamics.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profile.

Olanzapine: Shares some pharmacological properties with asenapine but has a different side effect profile.

Quetiapine: Also used in the treatment of psychiatric disorders, with a broader receptor binding profile.

Uniqueness: (S,S)-Asenapine Maleate is unique in its high affinity for a wide range of neurotransmitter receptors, which contributes to its efficacy in treating both positive and negative symptoms of schizophrenia and bipolar disorder. Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects compared to its racemic counterpart.

Properties

CAS No. |

135883-08-8 |

|---|---|

Molecular Formula |

C₂₁H₂₀ClNO₅ |

Molecular Weight |

401.84 |

Synonyms |

(3aR,12bR)-rel-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-Butenedioate; trans-(+)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-Butenedioate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)